4-(1-Ethoxyethyl)-2-methoxyphenol
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Overview
Description
4-(1-Ethoxyethyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an ethoxyethyl group and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethoxyethyl)-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxyphenol with 1-bromoethoxyethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethoxyethyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethoxyethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-(1-Ethoxyethyl)-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Ethoxyethyl)-2-methoxyphenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ethoxyethyl and methoxy groups can modulate the compound’s solubility and reactivity, affecting its overall behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxyphenol: Similar structure but lacks the methoxy group.
2-Methoxyphenol: Similar structure but lacks the ethoxyethyl group.
4-(1-Methoxyethyl)-2-methoxyphenol: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
Uniqueness
4-(1-Ethoxyethyl)-2-methoxyphenol is unique due to the presence of both ethoxyethyl and methoxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
6331-23-3 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-(1-ethoxyethyl)-2-methoxyphenol |
InChI |
InChI=1S/C11H16O3/c1-4-14-8(2)9-5-6-10(12)11(7-9)13-3/h5-8,12H,4H2,1-3H3 |
InChI Key |
WVKDLJPYDSJLFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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